Structural Differentiation: N3-Mono-methyl vs. 1,3-Dimethyl Substitution Pattern
The target compound bears a single methyl group at the N3 position of the purine-2,6-dione core, whereas the most commonly cataloged analog, CAS 374102-88-2, carries methyl groups at both N1 and N3 positions . This difference removes one hydrogen-bond donor site in the target compound (N1-H available vs. N1-CH3 blocked), which can alter hydrogen-bonding interactions with biological targets. The XLogP3 computed value for the target compound is 3.1 [1], while the 1,3-dimethyl analog, with its additional methyl group, would be expected to exhibit increased lipophilicity (estimated XLogP3 increase of approximately 0.3–0.5 units based on fragment-based prediction). This difference directly impacts solubility profile and passive membrane permeability.
| Evidence Dimension | N-methylation pattern and computed lipophilicity |
|---|---|
| Target Compound Data | N3-methyl only; XLogP3 = 3.1 [1] |
| Comparator Or Baseline | 1,3-dimethyl analog (CAS 374102-88-2); N1,N3-dimethyl; estimated XLogP3 ≈ 3.4–3.6 (fragment-based estimate) |
| Quantified Difference | ΔXLogP3 ≈ 0.3–0.5 units (lower lipophilicity for target) |
| Conditions | Computed physicochemical properties from PubChem and fragment-based estimation |
Why This Matters
The distinct N-methylation pattern affects both hydrogen-bond donor capacity and lipophilicity, which are critical determinants of solubility, permeability, and target recognition; procurement of the incorrect dimethyl analog would introduce an unintended physiochemical profile.
- [1] PubChem Compound Summary, CID 3813975: 8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. Computed XLogP3 value = 3.1. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3813975 View Source
